Cas no 1482047-70-0 (4-tert-butylcycloheptane-1-sulfonyl chloride)

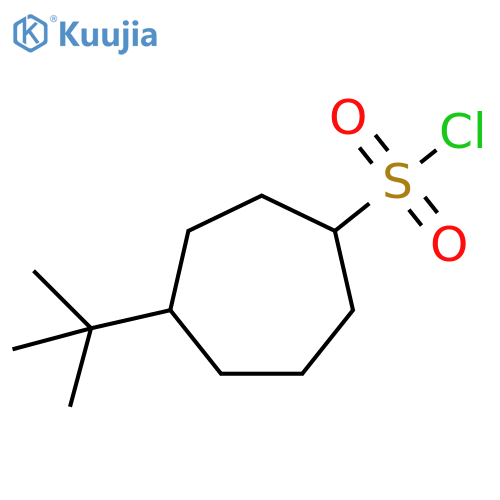

1482047-70-0 structure

商品名:4-tert-butylcycloheptane-1-sulfonyl chloride

CAS番号:1482047-70-0

MF:C11H21ClO2S

メガワット:252.801241636276

MDL:MFCD21160955

CID:5244382

PubChem ID:65094525

4-tert-butylcycloheptane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- Cycloheptanesulfonyl chloride, 4-(1,1-dimethylethyl)-

- 4-tert-butylcycloheptane-1-sulfonyl chloride

-

- MDL: MFCD21160955

- インチ: 1S/C11H21ClO2S/c1-11(2,3)9-5-4-6-10(8-7-9)15(12,13)14/h9-10H,4-8H2,1-3H3

- InChIKey: OIIXYKIKGLTIBN-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)CCCC(C(C)(C)C)CC1

4-tert-butylcycloheptane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-277353-5.0g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 5g |

$2940.0 | 2023-06-04 | ||

| Enamine | EN300-277353-0.05g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 0.05g |

$768.0 | 2023-09-10 | ||

| Enamine | EN300-277353-1.0g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-277353-10.0g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 10g |

$4360.0 | 2023-06-04 | ||

| Enamine | EN300-277353-2.5g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 2.5g |

$1791.0 | 2023-09-10 | ||

| Enamine | EN300-277353-5g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 5g |

$2650.0 | 2023-09-10 | ||

| Enamine | EN300-277353-10g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 10g |

$3929.0 | 2023-09-10 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01033480-1g |

4-tert-Butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 95% | 1g |

¥4991.0 | 2023-04-10 | |

| Enamine | EN300-277353-0.25g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 0.25g |

$840.0 | 2023-09-10 | ||

| Enamine | EN300-277353-0.5g |

4-tert-butylcycloheptane-1-sulfonyl chloride |

1482047-70-0 | 0.5g |

$877.0 | 2023-09-10 |

4-tert-butylcycloheptane-1-sulfonyl chloride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

1482047-70-0 (4-tert-butylcycloheptane-1-sulfonyl chloride) 関連製品

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1482047-70-0)4-tert-butylcycloheptane-1-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):654.0